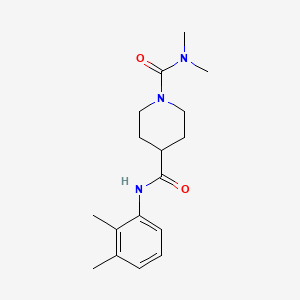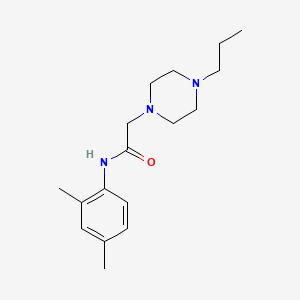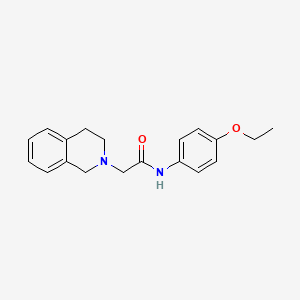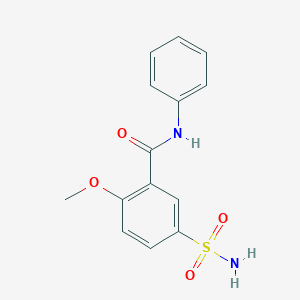
N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as DMXAA, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was originally identified as a compound with potent antitumor activity in mice, and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is not fully understood, but it is believed to involve activation of the STING (stimulator of interferon genes) pathway. This results in the production of type I interferons and other cytokines, which can induce apoptosis (programmed cell death) in tumor cells and stimulate an immune response against the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and immunomodulatory effects, it has been shown to induce vascular disruption in tumors, which can lead to tumor necrosis (cell death). It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide for lab experiments is its potent and selective antitumor activity. This makes it a useful tool for studying the mechanisms of tumor growth and metastasis, as well as for testing potential cancer therapies. However, one limitation is that this compound has been shown to have species-specific effects, meaning that its activity in mice may not necessarily translate to humans. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. One area of interest is in combination therapies, where this compound is used in conjunction with other cancer treatments to enhance their efficacy. Another area of interest is in developing more selective and potent analogs of this compound that may have improved therapeutic activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its immunomodulatory effects, which may have implications for the development of new cancer therapies.
Métodos De Síntesis
N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzoyl chloride with N,N-dimethylpiperazine, followed by the addition of phosgene and ammonium hydroxide. The resulting product can be purified through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have potent antitumor activity in a variety of animal models, and has been investigated in numerous clinical trials as a potential therapy for various types of cancer. In addition to its direct antitumor effects, this compound has also been shown to have immunomodulatory effects, which may contribute to its therapeutic activity.
Propiedades
IUPAC Name |
4-N-(2,3-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-6-5-7-15(13(12)2)18-16(21)14-8-10-20(11-9-14)17(22)19(3)4/h5-7,14H,8-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZFFVCCXSKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5411103.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411111.png)
![4-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5411114.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5411123.png)

![5-{[4-(N-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5411126.png)
![N-(1-cyano-1,2-dimethylpropyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5411133.png)

![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5411149.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5411150.png)
![3-({[(4-ethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5411153.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5411165.png)
![N-(4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5411173.png)